molecular formula C16H19NO3 B15020435 Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate

Katalognummer: B15020435
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: CHWMWUOZBVWKIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic moiety imparts distinct physicochemical properties, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(spiro[2One common approach is the cycloaddition reaction of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst under visible-light-induced conditions . This method allows for the rapid construction of the spirocyclic framework with good yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also encouraged to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The spirocyclic core can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the carbonyl group, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate can be compared with other spirocyclic compounds, such as spirocyclic oxindoles and spiro[2.3]hexane derivatives . These compounds share similar structural features but differ in their physicochemical properties and reactivity. The unique combination of the spirocyclic core and the benzoate ester group in this compound imparts distinct properties, making it a valuable compound for various applications.

Similar Compounds

Eigenschaften

Molekularformel

C16H19NO3

Molekulargewicht

273.33 g/mol

IUPAC-Name

ethyl 4-(spiro[2.3]hexane-2-carbonylamino)benzoate

InChI

InChI=1S/C16H19NO3/c1-2-20-15(19)11-4-6-12(7-5-11)17-14(18)13-10-16(13)8-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,17,18)

InChI-Schlüssel

CHWMWUOZBVWKIJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC23CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.